4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione
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Overview
Description
This compound is a derivative of (2,4-dichloro-5-isopropoxyphenyl)hydrazine . It has a molecular weight of 235.11 and a linear formula of C9H12Cl2N2O . It is a white solid that is insoluble in water .
Synthesis Analysis
The synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine, a related compound, involves reacting 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, adding sodium nitrite solution dropwise, and finally reacting with sodium hydroxide solution .Molecular Structure Analysis
The IUPAC name of the related compound (2,4-dichloro-5-isopropoxyphenyl)hydrazine is 1-(2,4-dichloro-5-isopropoxyphenyl)hydrazine . The InChI code is 1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 .Physical And Chemical Properties Analysis
The related compound (2,4-dichloro-5-isopropoxyphenyl)hydrazine has a boiling point of 319.9±42.0 °C (Predicted) and a density of 1.325 . Its pKa is 4.81±0.30 (Predicted) .Scientific Research Applications
Environmental Interactions and Toxicology
Research on 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds offers insights into the environmental fate, sorption behavior, and toxicological impacts of such chemicals. The environmental persistence and mobility of phenoxy herbicides, including compounds structurally related to 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione, are critical for understanding their ecological footprint and designing mitigation strategies for pollution control. Sorption studies reveal that soil organic matter and iron oxides are significant sorbents for these herbicides, suggesting potential remediation approaches (Werner, Garratt, & Pigott, 2012).
Pharmacological Activities of Thiazolidinediones
The thiazolidinedione (TZD) moiety, present in the structure of the compound , is known for its pharmacological relevance, particularly in the development of antidiabetic, antimicrobial, and anticancer agents. Thiazolidinediones, such as 2,4-TZD derivatives, have been explored for their potential in treating various diseases, including metabolic syndrome, by targeting different biological pathways. These activities are attributed to the TZD core's ability to modulate gene expression, suggesting a potential avenue for researching the compound's utility in pharmacological applications (Singh et al., 2022).
Molecular Interactions and Sensing Applications
Compounds structurally related to 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione have been utilized in the development of chemosensors and molecular probes. For instance, fluorescent chemosensors based on certain core structures have demonstrated high sensitivity and selectivity for detecting metal ions, anions, and neutral molecules. This indicates the potential for utilizing 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione in designing new molecular sensors, given its structural complexity and reactive sites that could interact with specific analytes (Roy, 2021).
Safety and Hazards
properties
IUPAC Name |
4-(2,4-dichloro-5-propan-2-yloxyphenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c1-7(2)19-11-4-10(8(14)3-9(11)15)16-12(17)5-20-6-13(16)18/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOHTQNYPVDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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